N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked via an amide bond to a butanamide chain substituted with a 4-oxo-1,2,3-benzotriazin-3-yl group. This compound’s synthesis likely involves coupling reactions under basic conditions, analogous to methods described for related benzodioxin derivatives .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-18(20-13-7-8-16-17(12-13)27-11-10-26-16)6-3-9-23-19(25)14-4-1-2-5-15(14)21-22-23/h1-2,4-5,7-8,12H,3,6,9-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZUFPYAISKGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
This structure includes a benzodioxin moiety and a benzotriazine derivative, which are known for their diverse biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit enzymes related to cancer cell proliferation.
- Receptor Modulation : It may modulate the activity of specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, which could be beneficial in treating infections.
Antimicrobial Efficacy
Research has demonstrated that derivatives of benzodioxin compounds exhibit significant antibacterial and antifungal activities. In a study evaluating similar compounds, several exhibited comparable or superior activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
| Compound | Activity Type | Tested Strains | Reference |
|---|---|---|---|
| Benzodioxin Derivative | Antibacterial | S. aureus, E. coli | |
| Benzodioxin Derivative | Antifungal | C. albicans |
Case Studies
- Cancer Research : A study investigated the effects of benzodioxin derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways .
- Enzyme Inhibition : Another research focused on the inhibition of specific kinases by benzotriazine derivatives. The findings suggested that these compounds could effectively inhibit kinase activity linked to tumor growth .
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to consider the safety profile of this compound. Toxicological studies are necessary to evaluate its safety for potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzodioxin Derivatives
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide (CAS 423151-36-4)
- Structure: Simplest analog lacking the benzotriazinone substituent.
- Properties: Lower molecular weight (221.25 g/mol) and reduced complexity compared to the target compound. Limited bioactivity data exist, but its synthesis is well-documented .
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
- Structure : Carboxylic acid derivative with anti-inflammatory properties.
- Key Difference : The carboxylic acid group enhances solubility but reduces metabolic stability compared to amide-linked derivatives.
Sulfonamide Derivatives
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3)
- Structure: Sulfonamide group replaces the butanamide-benzotriazinone chain.
- Activity: Inactive against S. aureus and P. aeruginosa but showed moderate inhibition of E. coli (IC₅₀: 9.22 µg/mL) . Derivatives with alkyl/aralkyl substituents (e.g., 5a-b) retained partial antibacterial activity, highlighting the importance of substituent bulk .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide (CAS 377760-55-9)
- Structure : Benzamide-sulfonamide hybrid with a fluorophenyl group.
Heterocyclic Hybrids
4-(Benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide (CAS 923387-34-2)
- Structure: Thiazole ring and benzylthio substituent replace the benzotriazinone group.
- No bioactivity data reported .
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (3)
- Structure : Coumarin-Schiff base hybrid.
- Activity : Demonstrated unique photophysical properties but uncharacterized biological effects .
EGNN-Identified PD-1/PD-L1 Inhibitors
- Structure: Scaffolds like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol.
3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide
Comparative Data Table
Key Findings and Implications
- Therapeutic Potential: Machine learning models highlight benzodioxin derivatives as promising immunomodulators, aligning with trends in oncology drug discovery .
Q & A
Q. What are the recommended synthetic routes and key reaction conditions for synthesizing this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
-
Step 1 : Coupling of the benzodioxin moiety with acyl chlorides or sulfonyl chlorides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., sodium carbonate) to form intermediates .
-
Step 2 : Introduction of the benzotriazinone group via nucleophilic substitution or condensation reactions, requiring precise temperature control (60–80°C) and inert atmospheres to prevent oxidation .
-
Critical Techniques : Monitor progress via thin-layer chromatography (TLC) and confirm structures using IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm) .
- Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Monitoring | Yield Optimization |
|---|---|---|---|
| 1 | DMF, Na₂CO₃, 40–50°C | TLC (Rf ~0.3) | Solvent purity >99% |
| 2 | N₂ atmosphere, 70°C | IR (C=O peak) | Slow addition of reagents |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Purity Assessment : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) .
- Structural Confirmation :
- ¹H/¹³C NMR : Identify benzodioxin (δ 4.2–4.5 ppm for -OCH₂O-) and benzotriazinone (δ 8.1–8.3 ppm for aromatic protons) moieties .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Crystallization : Purify via slow evaporation in ethanol/water (7:3 v/v) to obtain single crystals for X-ray diffraction (if applicable) .
Advanced Research Questions
Q. How can computational methods improve reaction design and mechanistic understanding?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, reducing trial-and-error experimentation .
- Data-Driven Optimization : Apply machine learning to historical reaction data (e.g., solvent effects, temperature) to predict optimal conditions for yield improvement .
- Example : ICReDD’s approach integrates computational modeling with experimental validation, narrowing down conditions for benzotriazinone coupling reactions .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., sulfonamide derivatives) to resolve ambiguities .
- Impurity Analysis : Use preparative TLC or column chromatography to isolate byproducts, then characterize via MS/MS to identify degradation pathways .
- Case Study : In sulfonamide analogs, unexpected δ 2.1–2.3 ppm signals indicated residual DMF; repurification with ethyl acetate removed solvent traces .
Q. What strategies optimize reaction yields while minimizing side products?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design revealed that increasing DMF volume from 5 mL to 10 mL improved benzodioxin coupling yields by 22% .
- In Situ Monitoring : Employ real-time IR spectroscopy to detect intermediate formation and adjust reaction dynamics .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Target Modifications :
- Amide Group : Replace with sulfonamide to enhance solubility (logP reduction) .
- Benzotriazinone Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to stabilize the 4-oxo moiety and improve binding affinity .
- Biological Testing : Use in vitro enzyme inhibition assays (e.g., kinase targets) to correlate structural changes with activity .
Q. What experimental frameworks validate the compound’s biological activity in academic research?
- Methodological Answer :
- Dose-Response Curves : Test across 5–6 concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀ values .
- Control Comparisons : Benchmark against known inhibitors (e.g., staurosporine for kinase assays) to contextualize potency .
- Counter-Screening : Assess selectivity using related enzymes (e.g., PIM-1 vs. CDK2 kinases) to minimize off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
